molecular formula C26H33N3O7S2 B2695439 diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-70-8

diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2695439
CAS No.: 449781-70-8
M. Wt: 563.68
InChI Key: JMEUKPFEWLNACK-UHFFFAOYSA-N
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Description

Diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C26H33N3O7S2 and its molecular weight is 563.68. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O7S2/c1-4-35-25(31)22-20-12-14-28(26(32)36-5-2)16-21(20)37-24(22)27-23(30)18-8-10-19(11-9-18)38(33,34)29-13-6-7-17(3)15-29/h8-11,17H,4-7,12-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEUKPFEWLNACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structural composition includes a thieno[2,3-c]pyridine core, a benzamido group, and a sulfonamide moiety, which contribute to its unique biological activities.

Chemical Structure and Properties

  • Molecular Formula : C26H33N3O7S2
  • Molecular Weight : 563.68 g/mol
  • CAS Number : 449781-70-8

The compound's structure is characterized by:

  • A diethyl dicarboxylate group
  • A thieno[2,3-c]pyridine ring
  • A benzamido group
  • A 3-methylpiperidin-1-ylsulfonyl group

This unique combination of functional groups enhances its reactivity and interaction with biological targets.

The primary biological target of this compound is the 5-hydroxytryptamine-6 receptor (5-HT6R) . Antagonism of this receptor has been linked to increased levels of neurotransmitters such as glutamate and acetylcholine in the brain, which may enhance cognitive functions including learning and memory. This mechanism suggests potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and other neurodegenerative conditions.

In Vitro Studies

Preliminary studies have demonstrated that this compound exhibits selective interaction with serotonin receptors. The compound has shown promising results in enhancing neurotransmitter levels associated with cognition.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Diethyl 2-(4-(3-methylpiperidin-1-yl)sulfonyl)benzamido derivativeThieno[2,3-c]pyridine coreCognitive enhancement via 5-HT6R antagonism
Thieno[3,2-c]pyridin derivativesSimilar heterocyclic coreAntidepressant effects
Benzamido derivativesBenzamido functional groupAnticancer properties
Piperidin derivativesPiperidine ringAnalgesic effects

Cognitive Enhancement

In a study investigating the effects of serotonin receptor antagonists on cognitive performance, this compound was administered to animal models. Results indicated a significant improvement in memory retention and learning capabilities compared to control groups. These findings support its potential use in treating cognitive impairments.

Safety Profile and Pharmacokinetics

Further research is necessary to establish the pharmacokinetic profile and safety of this compound. Initial studies suggest that the compound has favorable absorption characteristics but further investigations are needed to assess its metabolic stability and toxicity in vivo.

Q & A

Q. What are the optimal synthetic routes for preparing the dihydrothieno[2,3-c]pyridine core structure?

The dihydrothieno[2,3-c]pyridine scaffold can be synthesized via condensation reactions between cyanoacetate esters and 4-oxopiperidine derivatives. For example:

  • Procedure A : React ethyl 2-cyanoacetate with ethyl 4-oxopiperidine-1-carboxylate in ethanol, followed by purification via crystallization with ethyl ether, yielding diethyl derivatives (e.g., 78% yield for compound 4g ) .
  • Key parameters : Solvent choice (methanol vs. ethanol), reaction time, and crystallization conditions significantly impact purity and yield. NMR (δ 1.15–1.28 ppm for ethyl groups) and mass spectrometry ([M+1]⁺ = 299.1) are critical for structural validation .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • 1H/13C NMR : Assign protons and carbons in the dihydrothieno[2,3-c]pyridine ring (e.g., δ 2.64–2.67 ppm for CH₂ in the dihydrothieno moiety) and ester groups (δ 4.04–4.16 ppm for ethoxy groups) .
  • HRMS : Validate molecular weight accuracy (e.g., calculated vs. observed values within ±0.001 Da, as seen in compounds 1l and 2c ) .
  • IR spectroscopy : Identify key functional groups like sulfonamide (1330–1350 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .

Q. What purification methods are effective for isolating this compound?

  • Crystallization : Use ethyl ether or ethanol to isolate solids (e.g., compound 4g obtained as a yellow solid with 78% yield) .
  • Chromatography : Not explicitly detailed in the evidence, but silica gel chromatography is commonly employed for similar polycyclic derivatives .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or solubility?

  • Functionalization : Introduce substituents via condensation with aldehydes (e.g., Schiff base formation at the 2-amino position using 2-hydroxybenzaldehyde) to improve antioxidant or metal-chelating properties .
  • Sulfonamide optimization : Replace the 3-methylpiperidinylsulfonyl group with other sulfonamide moieties (e.g., 4-nitrophenyl or 4-bromophenyl) to modulate pharmacokinetics, as demonstrated in analogs with varying bioactivity .

Q. How can data contradictions in NMR or HRMS results be resolved?

  • Dynamic effects in NMR : Address split signals caused by restricted rotation (e.g., in sulfonamide or benzamido groups) by analyzing variable-temperature NMR or 2D experiments (COSY, HSQC) .
  • HRMS discrepancies : Recalibrate instrumentation using standard references or verify isotopic patterns. For example, compound 2d showed a 0.0162 Da deviation, which may arise from adduct formation or ionization variability .

Q. What strategies validate the stereochemistry of chiral centers in this compound?

  • X-ray crystallography : Resolve absolute configuration, as applied to structurally related dihydropyridines (e.g., substituted pyrazole-pyridine hybrids with anti-inflammatory activity) .
  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) for derivatives with tertiary amines or unsymmetrical substituents .

Q. How does the sulfonamide group influence binding to biological targets?

  • Molecular docking : Model interactions with enzymes like carbonic anhydrase or tubulin, leveraging the sulfonamide’s hydrogen-bonding capability. Analogous compounds with 4-((3-methylpiperidin-1-yl)sulfonyl)benzamido groups showed enhanced antitubulin activity in preclinical studies .
  • SAR studies : Compare IC₅₀ values of analogs with/without sulfonamide modifications to quantify its role in target affinity .

Methodological Considerations

Q. What experimental controls are essential in optimizing reaction yields?

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to assess cyclization efficiency .
  • Catalyst optimization : Evaluate Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) for accelerating condensation steps, as seen in related imidazo[1,2-a]pyridine syntheses .

Q. How can stability studies inform storage conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., melting points >200°C suggest thermal stability) .
  • Light sensitivity : Store in amber vials under inert atmosphere if the compound contains nitro or sulfonamide groups prone to photodegradation .

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